![molecular formula C15H15BrN2O2S B2544466 N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide CAS No. 75230-52-3](/img/structure/B2544466.png)

N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

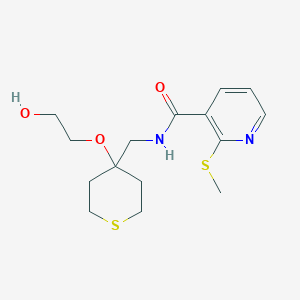

“N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is a chemical compound with the linear formula C14H12BrN3O. It has a molecular weight of 318.175 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is represented by the linear formula C14H12BrN3O .Physical And Chemical Properties Analysis

The compound “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” has a molecular weight of 318.175 . No further physical or chemical properties were found in the sources.Applications De Recherche Scientifique

Nonlinear Optical Properties

The research conducted by Ahamed et al. (2018) on a closely related compound, N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide, highlights its potential applications in the nonlinear electro-optic field. The study outlines the crystal's structure determined through X-ray diffraction analysis and its functional groups identified by FT-IR analysis. The third-order nonlinear optical properties were derived using a single-beam Z-scan technique, suggesting significant potential for micro-level nonlinearity due to a large first-order molecular hyperpolarizability, 9.79 times that of urea. This indicates a promising charge transfer atmosphere facilitating micro-level nonlinearity, making it suitable for applications in nonlinear optics and electro-optic devices (Ahamed et al., 2018).

Antimicrobial Activities

A study by Ghiya and Joshi (2016) synthesized a series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives through the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds. These synthesized compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities, showcasing a potential route for developing new antimicrobial agents. The compounds’ synthesis was facilitated by polystyrene sulfonic acid in an aqueous medium, characterizing the derivatives through IR, NMR, and mass spectra (Ghiya & Joshi, 2016).

Corrosion Inhibition

Ichchou et al. (2019) investigated two sulfonohydrazide derivatives, including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide, as corrosion inhibitors for XC38 carbon steel in acidic media. The study employed electrochemical measurements and theoretical calculations to demonstrate these derivatives' effectiveness in corrosion inhibition. The inhibitors displayed mixed-type inhibition behavior and their adsorption on steel surfaces, mainly through physisorption, following the Langmuir adsorption isotherm. This research opens avenues for using such compounds in corrosion protection applications (Ichchou et al., 2019).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves the reaction of 3-bromobenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a base to form the corresponding hydrazone intermediate. The hydrazone intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "3-bromobenzaldehyde", "4-methylbenzenesulfonylhydrazide", "Base (e.g. sodium hydroxide)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde and 4-methylbenzenesulfonylhydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting hydrazone intermediate and wash with cold water.", "Step 4: Dissolve the hydrazone intermediate in a suitable solvent (e.g. dichloromethane).", "Step 5: Add acetic anhydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash with cold water.", "Step 7: Recrystallize the product from a suitable solvent (e.g. ethanol) to obtain pure N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide." ] } | |

Numéro CAS |

75230-52-3 |

Formule moléculaire |

C15H15BrN2O2S |

Poids moléculaire |

367.3 g/mol |

Nom IUPAC |

N-[1-(3-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H15BrN2O2S/c1-11-6-8-15(9-7-11)21(19,20)18-17-12(2)13-4-3-5-14(16)10-13/h3-10,18H,1-2H3 |

Clé InChI |

NFIMDMPKBKXVCH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2544390.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)

amine](/img/structure/B2544403.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)